Yangonin

Übersicht

Beschreibung

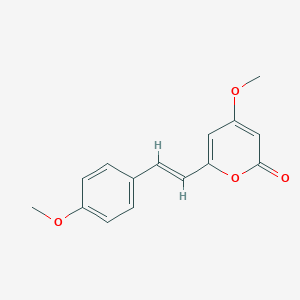

Yangonin is a member of 2-pyranones and an aromatic ether.

This compound is a natural product found in Piper majusculum, Piper methysticum, and Ranunculus silerifolius with data available.

See also: Piper methysticum root (part of).

Wissenschaftliche Forschungsanwendungen

Behandlung von inflammatorischer Osteoporose

Yangonin hat nachweislich entzündungsfördernde Faktoren herunterreguliert und die knochenbrechende Wirkung von Entzündungen durch NF-κB, AKT und nachgeschaltete c-Fos/NFATc1-Signalwege gehemmt, was eine potenzielle Behandlung für inflammatorische Osteoporose bietet .

Hemmung der Osteoklastenaktivität

Forschungen zeigen, dass this compound Osteoklasten hemmen kann, die Zellen, die Knochengewebe abbauen. Dies wird durch Tartrat-resistente saure Phosphatase (TRAP)-Färbung, Western Blotting und quantitative Echtzeit-PCR (qRT-PCR) nachgewiesen, was auf seine Verwendung bei der Verhinderung von Knochenschwund hindeutet .

Antioxidative und freie Radikal-scavenging-Aktivitäten

This compound zeigt starke antioxidative oder freie Radikal-scavenging-Aktivitäten, die zum Schutz von Zellen vor oxidativen Stress-bedingten Schäden beitragen könnten .

Hemmung von Cyclooxygenase-Enzymen

Diese Verbindung hat die Fähigkeit, Cyclooxygenase-Enzyme COX-1 und COX-2 zu hemmen, die am Entzündungsprozess beteiligt sind. Dies deutet auf eine potenzielle Anwendung in entzündungshemmenden Therapien hin .

Wirkmechanismus

Target of Action

Yangonin, a natural kavalactone found in the kava plant, has been shown to possess binding affinity for the cannabinoid receptor CB1 . It behaves as an agonist at this receptor, with a selectivity over the CB2 receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

Mode of Action

This compound interacts with its primary target, the CB1 receptor, behaving as an agonist . This interaction suggests that the endocannabinoid system might contribute to the complex human psychopharmacology of the traditional kava drink and the anxiolytic preparations obtained from the kava plant . Like other kavalactones, this compound has been found to potentiate GABA A receptors , which may contribute to its anxiolytic properties.

Biochemical Pathways

This compound’s action affects several biochemical pathways. It has been shown to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK), and nuclear factor-activated T-cell 1 (NFATc1) . Furthermore, it suppresses the function of inflammatory cytokines in osteoclast differentiation and reporting, wherein NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways are involved .

Pharmacokinetics

The mechanisms were an induction in the hepatic efflux transporters (Bsep and Mrp2) and an inhibition in hepatic uptake transporter (Ntcp) by this compound .

Result of Action

At the molecular and cellular level, this compound has been shown to reduce the secretion of inflammatory factors, down-regulate osteoclast-related genes, and suppress the function of inflammatory cytokines in osteoclast differentiation . It also inhibits the bone-breaking effect of inflammation through NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways .

Biochemische Analyse

Biochemical Properties

Yangonin interacts with various enzymes, proteins, and other biomolecules. It has been shown to possess binding affinity for the cannabinoid receptor CB1 . It behaves as an agonist, indicating that it can initiate a physiological response when combined with a receptor . Like other kavalactones, this compound has been found to potentiate GABA A receptors . This may contribute to the anxiolytic properties of this compound and kava as a whole .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK) and nuclear factor-activated T-cell 1 (NFATc1) . Furthermore, it was demonstrated that this compound could suppress the function of inflammatory cytokines in osteoclast differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the function of inflammatory cytokines in osteoclast differentiation, wherein NF-κB, AKT and downstream c-Fos/NFATc1 signaling pathways were involved . It also has been found to be an inhibitor of monoamine oxidase .

Eigenschaften

IUPAC Name |

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHIYUYCSMZCCC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034102 | |

| Record name | Yangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-62-9 | |

| Record name | Yangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 500-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YANGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R970U49V3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

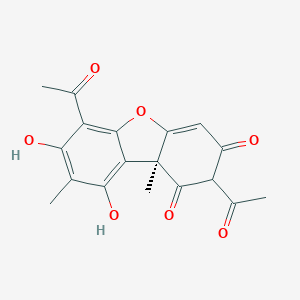

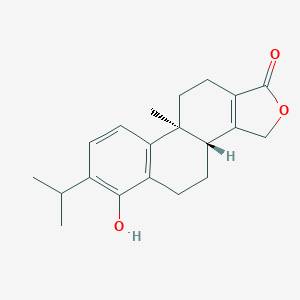

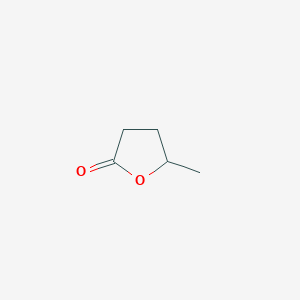

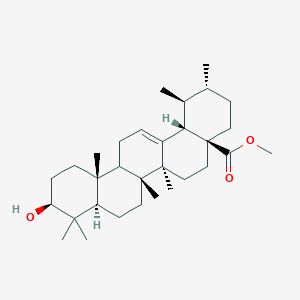

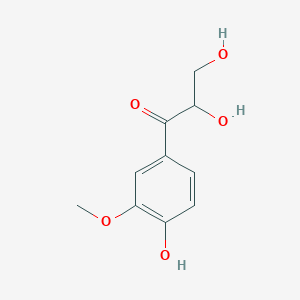

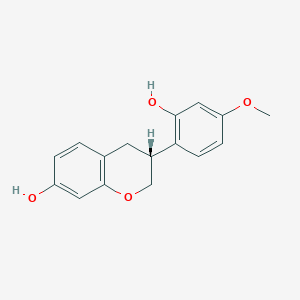

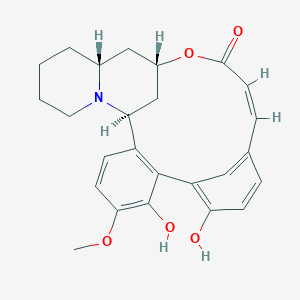

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

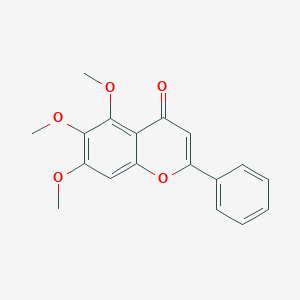

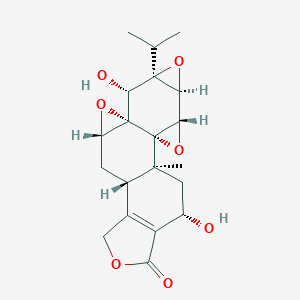

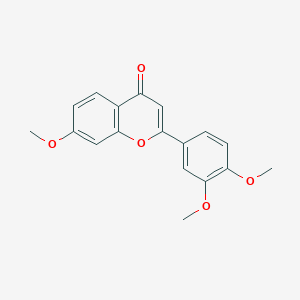

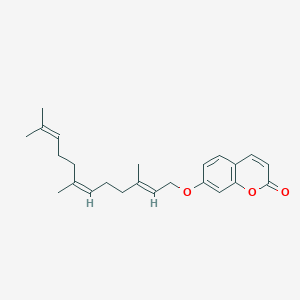

Feasible Synthetic Routes

Q1: How does yangonin impact bladder cancer cells?

A1: this compound demonstrates anti-cancer activity against bladder cancer cells by inducing autophagy, a process of cellular self-digestion. [] This effect is linked to increased expression of beclin and ATG5, proteins crucial for autophagy. [] Additionally, this compound inhibits the mTOR pathway, a key regulator of cell growth and proliferation. []

Q2: What is the role of TSC1 and LKB1 in this compound's anti-cancer activity?

A2: Studies using knockout mouse embryonic fibroblasts suggest that the presence of TSC1 and LKB1 enhances the growth inhibitory effect of this compound. [] This suggests that these proteins may be important for this compound to exert its full anti-cancer potential. []

Q3: Does this compound act synergistically with other anti-cancer agents?

A3: Yes, this compound demonstrates synergistic effects with other anti-cancer agents like docetaxel and flavokawain A, enhancing their growth inhibitory effects on bladder cancer cells. [] This suggests a potential for combination therapies utilizing this compound. []

Q4: How does this compound affect the NF-κB pathway?

A4: this compound potently inhibits the activation of the nuclear factor-κB (NF-κB) pathway by suppressing the transcriptional activity of the RelA/p65 subunit. [] This inhibition occurs without interfering with IκBα degradation, p65 nuclear translocation, or DNA binding activity. []

Q5: What downstream effects are observed due to this compound's inhibition of the NF-κB pathway?

A5: this compound effectively prevents the TNF-α-induced expression of several NF-κB target genes, including those encoding interleukin 6, interleukin 8, monocyte chemotactic protein 1, cyclooxygenase-2, and inducible nitric oxide. [] This suggests that this compound could be valuable in managing inflammatory conditions. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol. []

Q7: What is known about the stability of this compound in different conditions?

A7: this compound is susceptible to isomerization into its cis-isomer in acidic aqueous solutions when exposed to light. [] This isomerization has been observed in fruit-flavored beverages containing kava. [] The impact of this isomerization on quality and safety requires further investigation. []

Q8: How do structural modifications of this compound affect its anthelmintic activity?

A8: Synthetic analogues of this compound with specific substitutions at the 4-position of the pendant aryl ring, such as 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine, exhibit greater anthelmintic activity against Haemonchus contortus larvae compared to natural this compound. [] These modifications suggest a promising path for developing novel anthelmintic agents. []

Q9: What is known about the uptake of this compound in the brain?

A9: Following intraperitoneal administration in mice, this compound reaches a maximum concentration in the brain within 5-45 minutes. [] While the exact maximum concentration is not clearly defined, it is considerably lower than that of other kavalactones like kawain and dihydrokawain. [] Interestingly, administration of crude kava resin significantly increases the brain concentration of this compound compared to its individual administration. []

Q10: How is this compound metabolized in rats?

A10: In rats, this compound is metabolized primarily via O-demethylation. [] Unlike other kavalactones, no ring-opened metabolites of this compound have been detected in rat urine. []

Q11: Does this compound exhibit inhibitory activity against cyclooxygenase enzymes?

A11: this compound displays inhibitory activity against cyclooxygenase-II (COX-II) enzymes. [] This finding suggests that this compound might possess anti-inflammatory properties. []

Q12: What is the effect of this compound on human glycine receptors?

A12: this compound acts as a moderate inhibitor of recombinant homomeric human α1 glycine receptors expressed in HEK293 cells. [] It inhibits glycine receptor activity in a dose-dependent manner, but with lower potency compared to other kavalactones like DL-kavain. []

Q13: How does this compound affect platelet MAO-B activity?

A13: this compound demonstrates reversible inhibitory activity against human platelet MAO-B. [] It displays a competitive inhibition pattern, indicating that it competes with the enzyme's substrate for binding. []

Q14: Is this compound cytotoxic to human hepatocytes?

A14: this compound exhibits significant cytotoxicity towards human hepatocytes (HepG2) in vitro, inducing apoptosis as the primary mode of cell death. [] This finding raises concerns about the potential hepatotoxicity of this compound. []

Q15: What analytical methods are used to quantify this compound in kava products?

A15: Various analytical techniques have been employed for this compound quantification, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with deuterated internal standards, provides accurate quantification of this compound in complex matrices like kava resin and brain tissue. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods like diode-array detection (DAD) [], ultraviolet detection (UV) [, ], and mass spectrometry (MS) [, ], enables separation and quantification of this compound in kava extracts, beverages, and biological samples. [, , , , , ]

- Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and shorter analysis times compared to HPLC and is increasingly used for this compound quantification in kava products. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a rapid and cost-effective method for quantifying this compound and other kavalactones in kava samples. []

Q16: How is this compound separated from other kavalactones?

A16: Several techniques are used for isolating and purifying this compound from kava extracts:

- High-Performance Centrifugal Partition Chromatography (HPCPC): This technique enables the isolation of individual kavalactones, including this compound, from complex plant extracts. []

- High Speed Countercurrent Chromatography (HSCCC): HSCCC offers an efficient method for separating this compound and other kavalactones from crude kava extracts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.